molecular formula C5H9ClN2O B13590816 3-Chloropyrrolidine-1-carboxamide

3-Chloropyrrolidine-1-carboxamide

Cat. No.: B13590816
M. Wt: 148.59 g/mol
InChI Key: JYUABEKHAQVFNR-UHFFFAOYSA-N
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Description

3-Chloropyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chlorine atom attached to the third carbon of the pyrrolidine ring and a carboxamide group attached to the first carbon. Pyrrolidines are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrrolidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another method involves the direct condensation of carboxylic acids and amines in the presence of titanium tetrachloride (TiCl4) in pyridine at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions or amidation processes using metal-based catalysis. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloropyrrolidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloropyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Chloropyrrolidine-1-carboxamide
  • 4-Chloropyrrolidine-1-carboxamide
  • 3-Bromopyrrolidine-1-carboxamide

Comparison: 3-Chloropyrrolidine-1-carboxamide is unique due to the position of the chlorine atom on the pyrrolidine ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, such as 2-Chloropyrrolidine-1-carboxamide and 4-Chloropyrrolidine-1-carboxamide, the 3-chloro derivative may exhibit different chemical and biological properties due to steric and electronic effects .

Properties

Molecular Formula

C5H9ClN2O

Molecular Weight

148.59 g/mol

IUPAC Name

3-chloropyrrolidine-1-carboxamide

InChI

InChI=1S/C5H9ClN2O/c6-4-1-2-8(3-4)5(7)9/h4H,1-3H2,(H2,7,9)

InChI Key

JYUABEKHAQVFNR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1Cl)C(=O)N

Origin of Product

United States

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